

tert-Butyl 2-iodobenzyl(methyl)carbamate

literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-iodobenzyl(methyl)carbamate*

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Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl 2-iodobenzyl(methyl)carbamate**, a halogenated aromatic carbamate of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide leverages established principles of organic synthesis and data from structurally analogous molecules to provide a detailed theoretical framework.

Chemical Properties and Data

While specific experimental data for **tert-Butyl 2-iodobenzyl(methyl)carbamate** is not readily available in the current literature, its physicochemical properties can be estimated based on its structure and comparison with analogous compounds.

Table 1: Estimated Physicochemical Properties

Property	Estimated Value	Basis for Estimation
Molecular Formula	C ₁₃ H ₁₈ INO ₂	Structural Analysis
Molecular Weight	347.19 g/mol	Calculation from Molecular Formula[1]
Appearance	White to off-white solid	General property of similar carbamates
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, THF)	General property of Boc-protected amines
Melting Point	Not available	-
Boiling Point	Not available	-

Table 2: Spectroscopic Data for Analogous Compounds

Spectroscopic data for the target compound is not published. However, the expected shifts and signals can be inferred from data for similar structures like tert-butyl carbamate and other aromatic carbamates.[2][3][4][5][6]

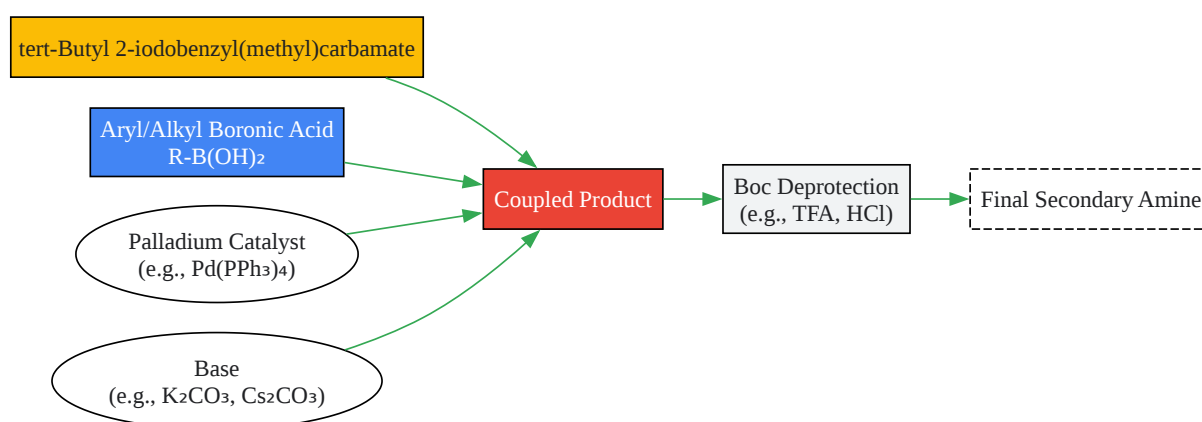
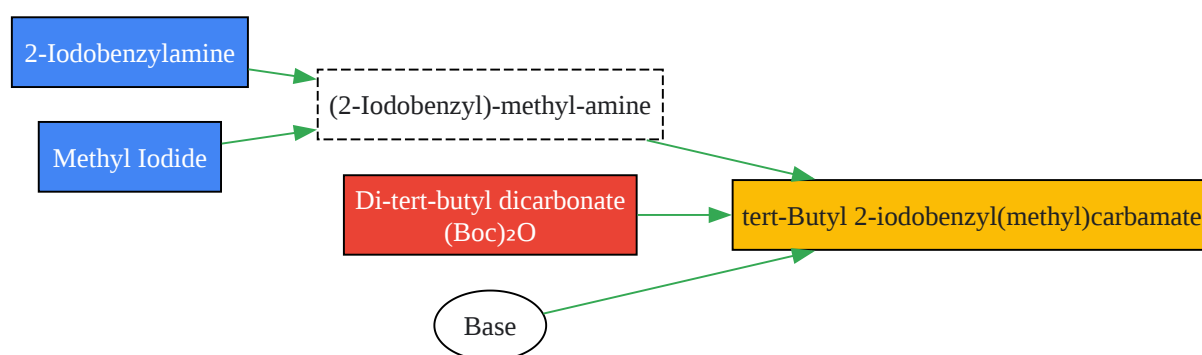
Spectroscopy	Analogous Compound	Key Signals
¹ H NMR	tert-Butyl Phenylcarbamate	δ 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77(s, 3H), 1.50(s, 9H)[2]
¹³ C NMR	tert-Butyl Phenylcarbamate	δ 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30[2]
IR	tert-Butyl carbamate	Characteristic peaks for N-H, C=O, and C-O stretching[3][5]
Mass Spec (EI)	tert-Butyl carbamate	Molecular ion peak and characteristic fragmentation pattern[3]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate** can be achieved through the Boc-protection of the corresponding secondary amine, (2-Iodobenzyl)-methyl-amine. This reaction is a standard procedure in organic synthesis.

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of (2-Iodobenzyl)-methyl-amine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a suitable base.



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References

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C₁₃H₁₈INO₂ | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate [webbook.nist.gov]
- 4. tert-Butyl carbamate | C₅H₁₁NO₂ | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [tert-Butyl 2-iodobenzyl(methyl)carbamate literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400866#tert-butyl-2-iodobenzyl-methyl-carbamate-literature-review]

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